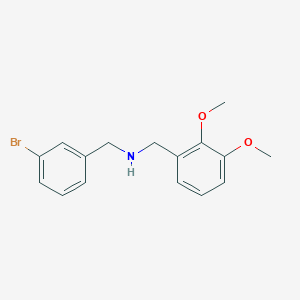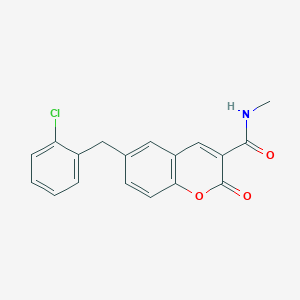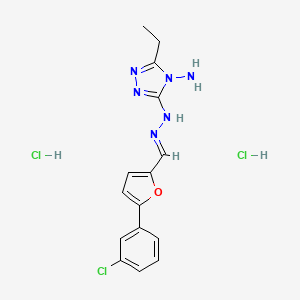
methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Overview
Description
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, also known as MMBC, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. MMBC is a member of the benzofuran class of compounds, which have been found to possess a wide range of biological activities.
Scientific Research Applications
Antimicrobial Activity
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have been explored for their antimicrobial potential. Krawiecka et al. (2012) synthesized halogen and aminoalkyl derivatives of this compound, starting from 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid. These derivatives exhibited antimicrobial activity against a range of Gram-positive cocci, Gram-negative rods, and yeasts, indicating their potential as antimicrobial agents (Krawiecka et al., 2012).
Potential in HIV Treatment
In the field of antiviral research, Mubarak et al. (2007) synthesized new benzofuran derivatives, which included ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates. These compounds displayed in vitro anti-HIV-1 and HIV-2 activities in human T-lymphocyte cultures. This research suggests the potential application of these compounds in HIV treatment (Mubarak et al., 2007).
Application in Organic Synthesis
From an organic chemistry perspective, Luo et al. (2005) used 5-hydroxy-3-methyl-3H-benzofuran-2-one, a related compound, as a starting material for preparing tetrahydrofurobenzofurans and dihydromethanobenzodioxepines. This work highlights the utility of benzofuran derivatives in the synthesis of complex organic structures, which could have further applications in pharmaceuticals and materials science (Luo et al., 2005).
Cancer Research
Xia et al. (2016) isolated a new benzofuran derivative, methyl 3-acetyl-7-hydroxy-6-methoxy-2-methylbenzofuran-4-carboxylate, from Nicotiana tabacum leaves. This compound showed moderate inhibitory activities on human cancer cell lines, suggesting its potential application in cancer research (Xia et al., 2016).
Synthesis of Benzofurans
Molchanov et al. (2013) studied the synthesis and isomerization of benzofurans, providing insights into the chemical properties and reactions of these compounds. Their research contributes to the understanding of benzofuran synthesis, which is relevant for the development of new materials and pharmaceuticals (Molchanov et al., 2013).
properties
IUPAC Name |
methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-11(12(13)15-3)9-6-8(14-2)4-5-10(9)16-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAOZFBQSIAOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)





![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)

